molecular formula C12H15ClO B8640482 4-(4-Chlorophenyl)-3,3-dimethylbutan-2-one CAS No. 80703-89-5

4-(4-Chlorophenyl)-3,3-dimethylbutan-2-one

Cat. No. B8640482
CAS RN: 80703-89-5
M. Wt: 210.70 g/mol
InChI Key: KQYDWKBGHOJTRR-UHFFFAOYSA-N
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Patent
US04681952

Procedure details

50 g (0.237 mol) of 1-(4-chlorophenyl)-2,2-dimethyl-3-butanone are dissolved in 500 ml of tetrachloromethane, and 44.5 g (0.25 mol) of N-bromosuccinimide and 0.5 g of azobisisobutyronitrile are added. The reaction mixture is heated to boiling under reflux until solid material no longer sinks to the bottom on switching off the stirrer. After cooling down, the succinimide is filtered off with suction, the solvent is distilled off from the filtrate under waterpump vacuum and the residue is distilled under high vacuum. 56.3 g (82% of theory) of 1-(4-chlorophenyl)-1-bromo-2,2-dimethyl-3-butanone of boiling point 112°-118° C./0.2 mbar are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:14])([CH3:13])[C:10](=[O:12])[CH3:11])=[CH:4][CH:3]=1.[Br:15]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([Br:15])[C:9]([CH3:14])([CH3:13])[C:10](=[O:12])[CH3:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(C)=O)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Two
Name
Quantity
44.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until solid material
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
the succinimide is filtered off with suction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off from the filtrate under waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(C(C)=O)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.